molecular formula C22H24N2O8.ClH<br>C22H24N2O8.HCl<br>C22H25ClN2O8 B560013 Tetracycline hydrochloride CAS No. 64-75-5

Tetracycline hydrochloride

Cat. No.: B560013
CAS No.: 64-75-5
M. Wt: 480.9 g/mol
InChI Key: YCIHPQHVWDULOY-FMZCEJRJSA-N
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Mechanism of Action

Target of Action

Tetracycline hydrochloride primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

This compound exerts its effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the attachment of new incoming aminoacyl-tRNA to the ribosome acceptor site, thereby interfering with protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis. By binding to the 30S ribosomal subunit, this compound prevents the addition of new amino acids to the growing peptide chain . This action disrupts the normal function of the bacterial cell, leading to its inability to proliferate .

Pharmacokinetics

This compound, like other tetracyclines, is characterized by poor absorption after food . It is excreted and released in active form into the environment via urine and feces from humans and animals . Its highly hydrophilic character and low volatility result in significant persistence in the aquatic environment .

Result of Action

The primary result of this compound’s action is a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction . By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, which ultimately inhibits their ability to proliferate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, tetracycline pollution is a growing global threat to aquatic and terrestrial biodiversity due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

Biochemical Analysis

Biochemical Properties

Tetracycline hydrochloride exerts a bacteriostatic effect on bacteria by reversibly binding to the bacterial 30S ribosomal subunit . This prevents the incoming aminoacyl tRNA from binding to the ribosome acceptor site, thereby inhibiting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit .

Cellular Effects

This compound may alter the cytoplasmic membrane of bacteria, causing leakage of intracellular contents . It has been shown to inhibit the growth and photosynthetic activity of certain cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 30S and 50S subunit of microbial ribosomes, preventing the formation of a peptide chain . It inhibits protein synthesis by blocking the attachment of charged tRNA at the P site peptide chain .

Temporal Effects in Laboratory Settings

Tetracyclines, including this compound, are stable as dry powders but not in aqueous solution, particularly at higher pH ranges (7–8.5) . Physical, chemical, and biological degradation methods are mostly laboratory-based, with varying degradation capacities and products, and subject to environmental factors (pH, temperature, humidity, etc.) .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Side effects may include nausea, vomiting, lack of appetite, and diarrhea . In cats, side effects are more serious and include stomach pain, fever, hair loss, and depression .

Metabolic Pathways

This compound does not undergo metabolism, with the exception of tetracycline, 5% of which is excreted as the metabolite Δ-epitetracycline .

Transport and Distribution

This compound is transported through the stagnant membrane near the adsorbent, diffuses across the membrane, diffuses through the pores, and is adsorbed . The volume of distribution for these agents is in the order of 1.3–1.7 L/kg or a total volume of distribution of 100–130 L .

Subcellular Localization

The NS3 serine protease domain and the full-length NS3 protein expressed in the absence of the NS4A cofactor were diffusely distributed in the cytoplasm and nucleus . Coexpression with NS4A directed NS3 to the endoplasmic reticulum (ER) or an ER-like modified compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetracycline hydrochloride involves mixing tetracycline with butanol to obtain a uniform mixture. The pH is adjusted to 1.7-1.9, and the mixture is slowly heated to a temperature of 50-52°C. This is followed by thermal insulation for 60-90 minutes, cooling crystallization, vacuum extraction, washing with acetone, and vacuum drying to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation and partial synthesis. The fermentation process uses bacteria of the genus Streptomyces, which produce tetracycline as a secondary metabolite. The compound is then extracted and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Tetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to yield a toxic degradation product, 4-epianhydrotetracycline, under certain conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of tetracycline, such as chlortetracycline and oxytetracycline .

Scientific Research Applications

Tetracycline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Oxytetracycline
  • Chlortetracycline
  • Demeclocycline
  • Doxycycline
  • Minocycline

Comparison: Tetracycline hydrochloride is unique in its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. Compared to other tetracyclines, it has a similar mechanism of action but may differ in terms of absorption, distribution, and resistance profiles. For example, doxycycline and minocycline are more lipophilic and have better oral absorption compared to this compound .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
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InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21+,22-;/m0./s1
Source PubChem
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InChI Key

YCIHPQHVWDULOY-FMZCEJRJSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
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Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
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Molecular Formula

C22H24N2O8.HCl, C22H25ClN2O8
Record name TETRACYCLINE HYDROCHLORIDE
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Related CAS

60-54-8 (Parent)
Record name Tetracycline hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID6021321
Record name Tetracycline hydrochloride
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Molecular Weight

480.9 g/mol
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Physical Description

Crystals or fine bright yellow powder. pH of 2% aqueous solution: 2.1 - 2.3. (NTP, 1992)
Record name TETRACYCLINE HYDROCHLORIDE
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992)
Record name TETRACYCLINE HYDROCHLORIDE
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CAS No.

64-75-5
Record name TETRACYCLINE HYDROCHLORIDE
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Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aS,6S,12aS)-
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Melting Point

417 °F (decomposes) (NTP, 1992)
Record name TETRACYCLINE HYDROCHLORIDE
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